molecular formula C10H11NO2S B14462003 2-(Benzenesulfonyl)butanenitrile CAS No. 66146-98-3

2-(Benzenesulfonyl)butanenitrile

Cat. No.: B14462003
CAS No.: 66146-98-3
M. Wt: 209.27 g/mol
InChI Key: WQEPKVYFZABXPJ-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)butanenitrile is a specialized organic compound of interest in synthetic and medicinal chemistry research. This molecule features two key reactive sites: a benzenesulfonyl group and a nitrile group, which provide unique opportunities for chemical transformation and molecular diversification . The nitrile functional group is a versatile synthetic intermediate. It can be hydrolyzed to the corresponding carboxylic acid or amide, reduced to a primary amine, or reacted with organometallic reagents like Grignard reagents to form ketones . These reactivity pathways make nitriles invaluable building blocks for constructing more complex molecular architectures. The benzenesulfonyl group is a common moiety in pharmaceuticals and agrochemicals. In research settings, benzenesulfonyl derivatives are frequently employed in synthesis, for instance, in the preparation of sulfonamides or as activating or protecting groups . The presence of this group in this compound suggests potential utility in developing enzyme inhibitors or receptor modulators where the sulfonamide functional group is often a key pharmacophore. This product is intended for research and development purposes only in a controlled laboratory environment. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

66146-98-3

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

2-(benzenesulfonyl)butanenitrile

InChI

InChI=1S/C10H11NO2S/c1-2-9(8-11)14(12,13)10-6-4-3-5-7-10/h3-7,9H,2H2,1H3

InChI Key

WQEPKVYFZABXPJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Benzenesulfonyl Chloride and Butanenitrile Derivatives

A widely employed method involves the reaction of benzenesulfonyl chloride with substituted butanenitriles. For example, 2-bromobutanenitrile undergoes nucleophilic substitution with benzenesulfinate ions under basic conditions:

$$
\text{2-Bromobutanenitrile} + \text{Benzenesulfinate (PhSO}_2^-) \xrightarrow{\text{NaOH, DMF}} \text{2-(Benzenesulfonyl)butanenitrile} + \text{Br}^-
$$

Key conditions include:

  • Solvent: Dimethylformamide (DMF) or acetonitrile.
  • Base: Sodium hydroxide or triethylamine.
  • Temperature: 60–80°C for 6–12 hours.

Reported yields range from 65–78% , with purity exceeding 95% after recrystallization.

Michael Addition-Sulfonation Cascade

A two-step cascade reaction leverages Michael addition followed by sulfonation. For instance, acrylonitrile reacts with benzenesulfinic acid in the presence of a base:

$$
\text{CH}2=\text{CHCN} + \text{PhSO}2\text{H} \xrightarrow{\text{Et}3\text{N, THF}} \text{PhSO}2-\text{CH}2-\text{CH}2-\text{CN}
$$

Optimization Notes:

  • Catalyst: Triethylamine enhances nucleophilicity of the sulfinate ion.
  • Yield: 70–82% with 99% regioselectivity.

Nucleophilic Displacement Reactions

Displacement of Halides

Halogenated intermediates like 2-chlorobutanenitrile react with sodium benzenesulfonate under phase-transfer conditions:

$$
\text{2-Chlorobutanenitrile} + \text{PhSO}2\text{Na} \xrightarrow{\text{TBAB, H}2\text{O/CH}2\text{Cl}2} \text{this compound} + \text{NaCl}
$$

Conditions:

  • Phase-transfer catalyst: Tetrabutylammonium bromide (TBAB).
  • Reaction time: 4–6 hours at 50°C.
  • Yield: 68–74%.

Reductive Sulfonation

A less common but efficient approach uses reductive coupling of 2-nitrobutanenitrile with benzenesulfonyl hydrazine:

$$
\text{2-Nitrobutanenitrile} + \text{PhSO}2\text{NHNH}2 \xrightarrow{\text{Fe, HCl}} \text{this compound} + \text{N}2 + \text{H}2\text{O}
$$

Key Parameters:

  • Reductant: Iron powder in acidic media.
  • Yield: 55–60% with 90% purity.

Advanced Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Palladium catalysts enable coupling of 2-iodobutanenitrile with benzenesulfonyl boronic esters:

$$
\text{2-Iodobutanenitrile} + \text{PhSO}2\text{Bpin} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}_3} \text{this compound} + \text{BpinI}
$$

Conditions:

  • Catalyst load: 5 mol% Pd(PPh$$3$$)$$4$$.
  • Solvent: Toluene at 100°C.
  • Yield: 80–85%.

Photoredox Catalysis

Emerging methods utilize visible-light-mediated sulfonation. For example, 2-cyanobutene reacts with benzenesulfonyl chloride under iridium catalysis:

$$
\text{CH}2=\text{CHCN} + \text{PhSO}2\text{Cl} \xrightarrow{\text{Ir(ppy)}3, \text{Blue LED}} \text{PhSO}2-\text{CH}2-\text{CH}2-\text{CN}
$$

Advantages:

  • Mild conditions: Room temperature, 12-hour reaction.
  • Yield: 72–77%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time Cost (Relative)
Sulfonation of Halides 65–78 95–98 6–12 h $
Michael Addition 70–82 99 8–10 h $$
Palladium Catalysis 80–85 99 4–6 h $$$
Photoredox Catalysis 72–77 95 12 h $$$$

Key Observations:

  • Traditional sulfonation offers cost-effectiveness but longer reaction times.
  • Palladium catalysis provides high yields but involves expensive catalysts.
  • Photoredox methods are sustainable but require specialized equipment.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Grignard reagents (RMgX) in anhydrous conditions.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Ketones.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)butanenitrile involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of human neutrophil elastase (hNE), it binds to the active site of the enzyme, preventing its catalytic activity. This inhibition is achieved through the formation of a covalent acyl-enzyme complex, which is stabilized by hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between 2-(Benzenesulfonyl)butanenitrile and analogs from the evidence:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituent Applications/Reactivity
This compound Not Available¹ Not Available¹ Benzenesulfonyl Likely agrochemical/pharma²
2-(Phenylethynyl)benzonitrile C₁₅H₉N 203.24 Phenylethynyl High-yield synthesis (94–98%)
2-[(Ethylsulfonyl)methyl]benzonitrile C₁₀H₁₁NO₂S 209.26 Ethylsulfonylmethyl Unspecified (sulfonyl reactivity)
2-(Methylamino)butanenitrile C₅H₈N₂ 96.13 Methylamino Pesticides, herbicides, pharmaceuticals

² Hypothesized based on sulfonyl group's role in bioactive molecules.

Key Observations:
  • Substituent Effects: The benzenesulfonyl group in the target compound likely enhances electrophilicity at the nitrile carbon compared to the methylamino group in 2-(methylamino)butanenitrile, which may exhibit nucleophilic reactivity .
  • Synthesis Complexity : Compounds with sulfonyl groups (e.g., 2-[(ethylsulfonyl)methyl]benzonitrile) may require specialized sulfonation steps, whereas phenylethynyl derivatives achieve high yields via coupling reactions .

Q & A

Q. How can computational chemistry tools predict the compound’s reactivity or biological activity?

  • Answer: Density functional theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) for electrophilicity. QSAR models predict binding affinity to biological targets (e.g., kinases) using descriptors like logP and polar surface area .

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